4-Ethylcycloheptane-1-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Sulfonylation

4-Ethylcycloheptane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a seven-membered cycloheptane ring with an ethyl substituent at the 4-position and a reactive –SO₂Cl group at the 1-position. With a molecular weight of 224.75 g/mol, it is slightly heavier than the unsubstituted cycloheptanesulfonyl chloride (196.69 g/mol).

Molecular Formula C9H17ClO2S
Molecular Weight 224.75 g/mol
Cat. No. B13248344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcycloheptane-1-sulfonyl chloride
Molecular FormulaC9H17ClO2S
Molecular Weight224.75 g/mol
Structural Identifiers
SMILESCCC1CCCC(CC1)S(=O)(=O)Cl
InChIInChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(7-6-8)13(10,11)12/h8-9H,2-7H2,1H3
InChIKeyLROSRFVXVTXRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylcycloheptane-1-sulfonyl chloride: Core Structural and Physicochemical Baseline for Sulfonyl Chloride Procurement


4-Ethylcycloheptane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a seven-membered cycloheptane ring with an ethyl substituent at the 4-position and a reactive –SO₂Cl group at the 1-position. With a molecular weight of 224.75 g/mol, it is slightly heavier than the unsubstituted cycloheptanesulfonyl chloride (196.69 g/mol) . The compound's electrophilic sulfonyl chloride moiety enables nucleophilic substitution reactions, making it a potential intermediate in the synthesis of sulfonamides and sulfonate esters . While specific commercial availability details are limited, it is supplied with a purity of 95% .

Reactive Handle

Electrophilic –SO₂Cl for sulfonamide and sulfonate ester synthesis

Scaffold

7‑membered cycloheptane ring with 4‑ethyl substitution modulates steric and lipophilic profile

Specification

Stated purity 95% supports synthetic reproducibility

Why 4-Ethylcycloheptane-1-sulfonyl chloride is Not Interchangeable with Generic Cycloalkane Sulfonyl Chlorides


Substitution of 4-Ethylcycloheptane-1-sulfonyl chloride with other sulfonyl chlorides, such as unsubstituted cyclohexanesulfonyl chloride or simple alkanesulfonyl chlorides, can fail to reproduce desired experimental outcomes due to critical differences in ring size and substitution. The seven-membered cycloheptane ring introduces unique steric and conformational effects compared to the more common six-membered cyclohexane analogs, which can significantly influence reactivity and stability . Furthermore, the presence and position of the ethyl substituent alter the lipophilicity and steric hindrance of the molecule, potentially impacting its selectivity in nucleophilic substitution reactions . Direct substitution without these specific structural features may lead to unexpected reaction kinetics, product profiles, or yields, underscoring the need for the exact compound in targeted applications.

Cyclohexane‑based sulfonyl chlorides lack the 7‑membered ring conformation; steric and reactivity profiles may shift

2‑Ethyl positional isomer may exhibit different steric and electronic effects, altering reaction selectivity

4‑Substituent steric bulk (ethyl vs. isopropyl/tert‑butyl) can influence nucleophilic substitution outcomes

4-Ethylcycloheptane-1-sulfonyl chloride: Quantifiable Differentiation from Key Analogs


4-Ethylcycloheptane-1-sulfonyl chloride vs. Cycloheptanesulfonyl chloride: Molecular Weight and Substitution Impact

4-Ethylcycloheptane-1-sulfonyl chloride is a substituted derivative of the parent cycloheptanesulfonyl chloride. The addition of an ethyl group at the 4-position increases the molecular weight by approximately 14% (28.06 g/mol) compared to the unsubstituted cycloheptanesulfonyl chloride . This modification directly impacts the molecule's lipophilicity and steric bulk, which are critical for applications in medicinal chemistry where subtle changes can drastically alter biological activity .

Mol. weight vs. parent
Reported
224.75 vs 196.69 g/mol (+14.3%)
Quantifies ethyl substitution impact on mass and lipophilicity
Data to verify
Organic Synthesis Medicinal Chemistry Sulfonylation

4-Ethylcycloheptane-1-sulfonyl chloride vs. Cyclohexanesulfonyl chloride: Ring Size and Conformational Effects

The seven-membered cycloheptane ring in 4-Ethylcycloheptane-1-sulfonyl chloride introduces unique steric and conformational effects compared to the six-membered cyclohexane analogs . While direct quantitative reactivity data for this specific compound is not available in public literature, the established principle is that the larger ring size of cycloheptane derivatives alters the spatial arrangement of the reactive sulfonyl chloride group. This can influence reaction kinetics and selectivity in nucleophilic substitution reactions relative to the more common cyclohexanesulfonyl chlorides [1].

Ring size: 7‑ vs 6‑membered
Class‑level
Cycloheptane vs. cyclohexane
Larger ring alters spatial arrangement of –SO₂Cl
Class‑level inference; reactivity data unavailable
Organic Synthesis Stereochemistry Sulfonyl Chloride Reactivity

4-Ethylcycloheptane-1-sulfonyl chloride vs. 2-Ethylcycloheptane-1-sulfonyl chloride: Positional Isomerism and Purity

4-Ethylcycloheptane-1-sulfonyl chloride is a positional isomer of 2-Ethylcycloheptane-1-sulfonyl chloride. While both share the same molecular formula (C9H17ClO2S) and weight (224.75 g/mol), the different location of the ethyl substituent on the cycloheptane ring can lead to different steric and electronic properties, impacting reactivity and selectivity . As an example of commercial differentiation, 4-Ethylcycloheptane-1-sulfonyl chloride is offered with a stated purity of 95% , a specification that can directly influence the outcome of synthetic procedures.

Positional isomerism
Data to verify
4‑Ethyl vs. 2‑ethyl substitution
Different regioisomer may shift steric/electronic profile
Stated purity 95%; isomer‑specific data needed
Organic Synthesis Isomeric Purity Structure-Activity Relationship (SAR)

4-Ethylcycloheptane-1-sulfonyl chloride vs. Other 4-Substituted Cycloheptane Sulfonyl Chlorides: Differential Steric Demand

The specific substituent at the 4-position of the cycloheptane ring in 4-Ethylcycloheptane-1-sulfonyl chloride is an ethyl group. This differs from other commercially available analogs, such as 4-(propan-2-yl)cycloheptane-1-sulfonyl chloride [1] and 4-tert-butylcycloheptane-1-sulfonyl chloride [2]. While comparative reactivity data is unavailable, the increasing steric bulk from ethyl (approx. 1.75 kcal/mol A-value) to isopropyl (approx. 2.15 kcal/mol) to tert-butyl (>4 kcal/mol) is a well-established concept in conformational analysis. This difference in steric demand can be a critical factor in designing selective reactions and tuning molecular properties.

4‑Substituent steric bulk
Class‑level
Ethyl
Steric demand can be tuned for selective transformations
Class‑level inference; direct comparisons unavailable
Synthetic accessibility
Class‑level
Commercial vs. ~30% prior‑art yield
Bypasses low‑yielding cycloheptane sulfonyl chloride synthesis
Patent CN110483338A context
Organic Synthesis Steric Effects Sulfonyl Chloride Derivatives

4-Ethylcycloheptane-1-sulfonyl chloride vs. Alkanesulfonyl Chlorides: Impact of Cyclic Backbone on Synthetic Yield

The synthesis of cycloheptane-based sulfonyl chlorides presents unique challenges compared to acyclic alkanesulfonyl chlorides. A 2019 patent highlights that methods for synthesizing six-membered cyclohexanesulfonyl chlorides are well-established, but there are few reports on the seven-membered cycloheptanesulfonyl chloride, and existing methods suffer from low yields (e.g., 30% as reported in the prior art) [1]. This context underscores that procuring the specific 4-Ethylcycloheptane-1-sulfonyl chloride derivative bypasses the need for an in-house, low-yielding synthesis and ensures a reliable starting material for subsequent reactions.

Synthetic accessibility
Class‑level
Commercial vs. ~30% prior‑art yield
Bypasses low‑yielding cycloheptane sulfonyl chloride synthesis
Patent CN110483338A context
Organic Synthesis Process Chemistry Sulfonamide Synthesis

4-Ethylcycloheptane-1-sulfonyl chloride: Targeted Application Scenarios Driven by Quantitative Differentiation


Synthesis of Conformationally Constrained Sulfonamides for Medicinal Chemistry

The unique seven-membered ring structure of 4-Ethylcycloheptane-1-sulfonyl chloride introduces conformational flexibility that is distinct from the more common cyclohexane-based sulfonyl chlorides . This makes it a valuable building block for medicinal chemists seeking to explore novel chemical space or to fine-tune the three-dimensional shape of sulfonamide drug candidates. The specific 4-ethyl substitution provides a defined lipophilic and steric handle for SAR studies, potentially impacting target binding and pharmacokinetic properties .

Development of Advanced Materials with Tailored Properties

The presence of both a reactive sulfonyl chloride group and a hydrophobic ethyl-substituted cycloheptane core in 4-Ethylcycloheptane-1-sulfonyl chloride makes it a candidate for the synthesis of functionalized polymers and advanced materials . Its specific molecular weight and structure can be used to modify polymer backbones or surfaces, imparting desired properties such as hydrophobicity, flexibility, or specific reactivity. This is supported by the broader class of cycloheptane sulfonyl chlorides being used in the production of various carboxylic acids and alkylation reactions .

Agrochemical Intermediate Synthesis

Sulfonyl chlorides are key intermediates in the synthesis of many agrochemicals, including herbicides and fungicides. 4-Ethylcycloheptane-1-sulfonyl chloride offers a unique scaffold that could be used to generate novel sulfonylurea or sulfonamide-based agrochemicals. The 4-ethyl substitution and cycloheptane ring system provide a differentiated structural motif compared to widely used benzene or cyclohexane-based sulfonyl chlorides, potentially leading to new modes of action or improved selectivity profiles .

Application
Selection Property
Validation Focus
Conformationally constrained sulfonamide synthesis
7‑membered ring with defined 4‑ethyl substitution
Reactivity and selectivity in sulfonamide formation
Advanced material functionalization
Hydrophobic ethyl‑cycloheptane core with reactive –SO₂Cl
Polymer backbone modification and property tuning
Agrochemical intermediate exploration
Differentiated cycloheptane scaffold with 4‑ethyl group
Sulfonylurea/sulfonamide reactivity and selectivity
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